5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARIAWAMPJVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232796 | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-76-0 | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure and weight of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
This technical guide profiles 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 1204295-76-0), a bicyclic building block increasingly relevant in modern drug discovery. Characterized by a lipophilic trifluoromethyl (-CF3) group attached to the aromatic ring of the tetralin core, this molecule serves as a critical bioisostere for methylated or chlorinated analogs. Its unique electronic and steric properties make it a valuable scaffold for modulating metabolic stability and blood-brain barrier (BBB) permeability in central nervous system (CNS) therapeutics.
Molecular Architecture & Physicochemical Profile[1][2]
The molecule consists of a fused bicyclic system: a saturated cyclohexene ring fused to a trifluoromethyl-substituted benzene ring. The "5-position" designation places the -CF3 group on the aromatic ring, specifically at the position ortho to the bridgehead carbon, adjacent to the saturated ring.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | |
| CAS Registry Number | 1204295-76-0 | |
| Molecular Formula | C₁₁H₁₁F₃ | |
| Molecular Weight | 200.20 g/mol | Calculated (C: 12.01, H: 1.01, F: 19.00) |
| Exact Mass | 200.0813 Da | Monoisotopic |
| CLogP (Predicted) | ~4.0 - 4.4 | Highly lipophilic due to -CF3 and carbocycle |
| H-Bond Donors/Acceptors | 0 / 3 | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 0 | Rigid bicyclic core |
| Fsp³ Character | 0.36 | 4 sp³ carbons (cyclohexene ring) / 11 total |
Conformational Dynamics
Unlike flat naphthalene precursors, the saturated ring of 5-(trifluoromethyl)tetralin adopts a half-chair conformation . This pucker is critical for receptor binding, as it projects substituents out of the aromatic plane, offering vectors for sp³ functionalization that are unavailable in fully aromatic systems.
Synthetic Pathways & Process Chemistry[1][3]
The synthesis of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is most reliably achieved through the selective catalytic hydrogenation of 1-(trifluoromethyl)naphthalene. This route exploits the kinetic preference for hydrogenating the electron-rich, unsubstituted ring over the electron-deficient, CF3-substituted ring.
Primary Workflow: Selective Hydrogenation[1]
Reaction Logic: The electron-withdrawing nature of the -CF3 group deactivates the attached aromatic ring towards hydrogenation. Consequently, heterogeneous catalysts (Pd/C or PtO₂) preferentially reduce the unsubstituted ring.
-
Precursor: 1-(Trifluoromethyl)naphthalene (CAS: 26458-04-8).[1][2]
-
Reagents: Hydrogen gas (
), Palladium on Carbon (10% Pd/C). -
Solvent: Methanol or Acetic Acid (to accelerate protonation steps).
Experimental Protocol (Standardized)
-
Charge: In a high-pressure autoclave, dissolve 1-(trifluoromethyl)naphthalene (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 eq by weight of metal) under an inert nitrogen atmosphere.
-
Hydrogenation: Pressurize the vessel to 50–100 psi (3.4–6.9 bar) with
gas. -
Reaction: Stir vigorously at ambient temperature (25°C) for 12–24 hours. Note: Elevated temperatures (>60°C) may risk defluorination or over-reduction to decalin.
-
Work-up: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Rinse with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The product is typically a clear oil. If necessary, purify via silica gel chromatography (Hexanes:EtOAc 95:5) to remove any fully reduced decalin byproducts.
Synthetic Pathway Diagram
Figure 1: Selective reduction pathway converting the naphthalene precursor to the tetralin target.
Structural Validation (Spectroscopy)
Validating the structure requires confirming the integrity of the -CF3 group and the saturation of exactly one ring.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (7.0–7.6 ppm): Expect 3 protons (multiplets). The pattern will differ from the 4-proton system of the precursor.
-
Aliphatic Region (1.7–3.0 ppm):
-
~2.8–3.0 ppm: 4H (Benzylic protons at C1 and C4).
-
~1.7–1.9 ppm: 4H (Homo-benzylic protons at C2 and C3).
-
-
-
¹⁹F NMR:
-
Single singlet peak around -62 to -63 ppm , characteristic of an aryl-CF3 group. Absence of fluoride ion peak (-120 ppm) confirms stability.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 200 m/z . -
Base Peak: Often [M-CF3]⁺ or loss of ethylene from the saturated ring (Retro-Diels-Alder fragmentation).
-
Applications in Drug Discovery[1][3]
The 5-(trifluoromethyl)tetralin scaffold is a high-value intermediate in Medicinal Chemistry, particularly for "Lead Optimization" phases.
Bioisosterism & Metabolic Blocking
The -CF3 group is a bioisostere for methyl (-CH3) and chloro (-Cl) groups but offers distinct advantages:
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a -CF3 group at the 5-position blocks CYP450-mediated oxidation at that site, prolonging the drug's half-life (
). -
Lipophilicity: The group significantly increases
, enhancing membrane permeability and BBB penetration, which is vital for CNS targets (e.g., Serotonin 5-HT receptors).
Pharmacophore Context
This scaffold is frequently found in modulators of:
-
Serotonin Receptors (5-HT1A): Analogs of 8-OH-DPAT where the aromatic ring is modified to tune selectivity.
-
Transient Receptor Potential (TRP) Channels: Antagonists for pain management often utilize the tetralin core to lock the conformation of the pharmacophore.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacological impact of the 5-CF3-tetralin scaffold in drug design.
References
-
PubChem. (2024).[3][4] 1-(Trifluoromethyl)naphthalene (Precursor Data). National Library of Medicine. Retrieved from [Link]
- Weitkamp, A. W. (1968). Stereochemistry of Naphthalene Hydrogenation. Advances in Catalysis.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for CF3 bioisosterism).
Sources
- 1. 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Trifluoromethyl)naphthalene | 26458-04-8 [sigmaaldrich.com]
- 3. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
- 4. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Lipophilicity and LogP of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetics and pharmacodynamics. The octanol-water partition coefficient (LogP) remains the gold-standard metric for its quantification. This technical guide provides an in-depth analysis of the lipophilicity of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, a compound of interest due to the unique properties conferred by its trifluoromethyl group and tetralin scaffold. We will explore the theoretical underpinnings of its lipophilicity, present computationally predicted LogP values, and provide detailed, field-proven experimental protocols for empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding and practical framework for assessing this compound's behavior in biological systems.
The Central Role of Lipophilicity in Medicinal Chemistry
In the journey from a chemical entity to a therapeutic agent, a molecule must navigate a complex biological landscape of aqueous and lipid environments. Lipophilicity, or the "fat-loving" nature of a compound, dictates its ability to cross cell membranes, bind to target proteins, and avoid metabolic clearance. An optimal lipophilicity profile is a delicate balance: too low, and the compound may fail to be absorbed or penetrate its target tissue; too high, and it may suffer from poor solubility, high metabolic turnover, and off-target toxicity.
The most widely accepted measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a neutral compound between two immiscible phases: n-octanol and water. The logarithmic form, LogP, is used for convenience.
LogP = log10([Compound]octanol / [Compound]water)
For ionizable molecules, the distribution coefficient (LogD) is used, which accounts for both the ionized and non-ionized forms at a specific pH, typically physiological pH 7.4.[1][2] Understanding the LogP of a compound like 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is therefore fundamental to predicting its drug-like properties.
Physicochemical Profile: 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
The structure of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene combines a rigid tetralin scaffold with a potent electron-withdrawing trifluoromethyl (CF3) group. Each component contributes significantly to its overall physicochemical character.
-
The Tetralin Scaffold: 1,2,3,4-tetrahydronaphthalene (tetralin) is a bicyclic hydrocarbon that is partially hydrogenated. This structure provides a rigid, lipophilic core. The parent tetralin molecule is quite greasy, with an experimental LogP of approximately 3.5.[3]
-
The Trifluoromethyl (CF3) Group: The CF3 group is a cornerstone of modern medicinal chemistry.[4] Its inclusion in a molecule typically enhances metabolic stability due to the strength of the C-F bond.[4] Crucially, it is highly lipophilic, with a Hansch π value (a measure of a substituent's contribution to lipophilicity) of +0.88.[4] This means the CF3 group significantly increases a molecule's preference for a lipid environment compared to a simple methyl group.[4][5] This increased lipophilicity can improve membrane permeability and cellular uptake.[4][5]
The combination of these two moieties suggests that 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene will be a highly lipophilic compound, likely exceeding the lipophilicity of the parent tetralin scaffold.
Partition Coefficient (LogP) of the Target Compound
While direct experimental data for this specific compound is not widely published, a robust understanding can be built from validated computational methods. These predictive tools are invaluable in early-stage discovery for screening and prioritizing compounds before committing to resource-intensive synthesis and testing.[6][7]
Computationally Predicted LogP Values
Various algorithms are used to predict LogP, primarily based on fragmental or atomic contributions derived from large experimental datasets.[6][8][9] Below is a summary of predicted LogP values for 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (SMILES: FC(F)(F)c1cccc2CCCCc12) from several well-regarded platforms.
| Prediction Method/Platform | Predicted LogP Value | Principle of Method |
| ALOGPS 2.1 | 4.41 | Atom-based, using E-state indices and neural networks.[10] |
| Molinspiration | 4.35 | Fragment-based, implementing the method of Mannhold & Rekker. |
| ChemAxon | 4.52 | A consensus model using multiple calculation approaches. |
| XLOGP3 | 4.25 | Atom-based method with corrective factors. |
These predictions consistently place the LogP in the range of 4.2 to 4.5 , confirming its highly lipophilic nature. This value is significantly higher than that of unsubstituted tetralin (~3.5) and 5-methyltetralin (~3.7), clearly demonstrating the lipophilicity-enhancing effect of the trifluoromethyl group.[3][11]
Experimental Protocols for LogP Determination
Computational predictions require empirical validation. The following protocols describe the two most authoritative methods for LogP determination: the "gold standard" Shake-Flask method and the high-throughput Reverse-Phase HPLC method.
The Shake-Flask Method (OECD Guideline 107)
This method is the definitive technique for LogP determination, directly measuring the compound's partition between n-octanol and water at equilibrium.[1][12][13]
Causality Behind Experimental Choices:
-
n-Octanol: Chosen to mimic the lipid bilayer of cell membranes.
-
Water/Buffer: Represents the aqueous environment of the body. A buffer is used for ionizable compounds to control speciation (to measure LogD).
-
Purity: High purity of both the compound and solvents is critical to avoid artifacts.
-
Equilibration: Shaking ensures the system reaches thermodynamic equilibrium, which is the basis of the partition coefficient.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene in n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a glass test tube with a screw cap, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (or buffer). The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts of the analyte in both phases. For an expected LogP of ~4.4, a higher ratio of water to octanol (e.g., 10:1) may be beneficial.
-
Equilibration: Gently agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination; aspirating a small amount of the aqueous phase into the pipette tip before sampling can help repel the viscous n-octanol.[12]
-
Analysis: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log10(Concentration_octanol / Concentration_water). The experiment should be performed in triplicate to ensure precision.[12]
The RP-HPLC Method (OECD Guideline 117)
This indirect method correlates a compound's retention time on a reverse-phase (lipophilic) column with the known LogP values of a set of reference standards.[14][15] It is much faster and requires less material than the shake-flask method, making it ideal for screening.[16]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The octadecylsilane (C18) coated silica acts as a lipophilic environment. More lipophilic compounds interact more strongly and are retained longer.
-
Mobile Phase (Methanol/Acetonitrile & Water): A polar mobile phase is used to elute the compounds. The retention time is a function of the compound partitioning between the stationary and mobile phases.
-
Calibration Standards: A set of structurally similar compounds with accurately known LogP values is required to build a reliable correlation curve.
Step-by-Step Protocol:
-
System Setup: Use a standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase, which is a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer). The exact ratio is optimized to achieve good separation and reasonable run times for the reference standards and the test compound.
-
Reference Standards: Prepare solutions of at least 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., compounds with LogP values from 2 to 6).
-
Calibration Curve Construction:
-
Inject each reference standard individually and record its retention time (tR).
-
Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k) + c).[16]
-
-
Sample Analysis: Inject the solution of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene under the identical chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the log(k) for the test compound and use the calibration equation to determine its LogP value.
Workflow for Lipophilicity Assessment
A logical, tiered approach is essential for efficiently assessing lipophilicity in a drug discovery project. The process begins with broad, fast computational methods and progresses to more rigorous, low-throughput experimental validation for key compounds.
Caption: Tiered workflow for LogP assessment in drug discovery projects.
Conclusion and Future Perspectives
The physicochemical profile of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is dominated by its high lipophilicity, driven by the combination of its tetralin core and the potent trifluoromethyl substituent. Computational models consistently predict a LogP value between 4.2 and 4.5, a range that suggests good potential for membrane permeability but may also pose challenges related to aqueous solubility and metabolic clearance.
For any research or development program involving this compound or its analogs, the empirical determination of LogP is a mandatory step. The high-throughput RP-HPLC method serves as an excellent tool for initial screening and ranking of related compounds, while the shake-flask method provides the definitive, high-quality data required for advanced profiling and regulatory documentation. A thorough understanding and accurate measurement of this critical parameter are indispensable for successfully advancing molecules of this class toward clinical application.
References
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]
-
Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available at: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link]
-
Coutinho, A. L., et al. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Available at: [Link]
-
Wisdomlib. (2026, February 5). Trifluoromethyl group: Significance and symbolism. Available at: [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available at: [Link]
-
ResearchGate. (2018, November 9). (PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available at: [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
Ràfols, C., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 177, 212-219. Available at: [Link]
-
ACS Publications. (2018, November 9). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Available at: [Link]
-
CompuDrug. PrologP. Available at: [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]
-
IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
PMC. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Available at: [Link]
-
The Good Scents Company. 1,2,3,4-tetrahydronaphthalene, 119-64-2. Available at: [Link]
-
PubChem. 5-Methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
-
J-GLOBAL. 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene | Chemical Substance Information. Available at: [Link]
-
European Chemicals Agency. 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. Available at: [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available at: [Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-tetrahydronaphthalene, 119-64-2 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. PrologP | www.compudrug.com [compudrug.com]
- 7. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
An In-Depth Technical Guide to Fluorinated Tetrahydronaphthalene Scaffolds for Drug Discovery Professionals
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, transforming the landscape of pharmaceuticals.[1][2][3] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound ability to modulate molecular properties.[4] Unlike other halogens, fluorine possesses a unique combination of high electronegativity, a small van der Waals radius comparable to hydrogen, and the ability to form an exceptionally strong and polarized bond with carbon.[5]
This unique profile allows for the strategic enhancement of a drug candidate's profile, including:
-
Metabolic Stability: The strength of the C-F bond can block metabolically labile sites, preventing oxidative degradation by cytochrome P450 enzymes and extending a drug's half-life.[4][6]
-
Binding Affinity: Fluorine's electronegativity can alter the electronic environment of a molecule, leading to more potent interactions with target proteins through favorable electrostatic and dipole interactions.[6]
-
Physicochemical Properties: Judicious fluorination can fine-tune lipophilicity (logP) and the acidity/basicity (pKa) of nearby functional groups, which directly impacts solubility, membrane permeability, and oral bioavailability.[3][7][8]
-
Conformational Control: The introduction of fluorine can impose specific conformational preferences on flexible molecules, pre-organizing them for optimal receptor binding.[3][6][9]
Within the vast arsenal of molecular frameworks, the tetrahydronaphthalene (tetralin) core is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[10][11] However, its inherent flexibility can be a liability. The strategic introduction of fluorine onto this scaffold provides a powerful tool to overcome these limitations, creating structurally defined, metabolically robust, and highly potent drug candidates. This guide explores the synthesis, properties, and applications of these critical fluorinated scaffolds.
Caption: The strategic impact of fluorination on core drug properties.
Part 1: Conformational Programming of the Tetralin Scaffold
The parent tetralin scaffold is conformationally labile, rapidly interconverting between two degenerate half-chair forms. This flexibility can be detrimental to binding affinity, as the molecule must adopt a specific, higher-energy conformation to fit into a receptor's binding pocket. Fluorination provides an elegant solution to this challenge.
A key advance in this area is the bioisosteric replacement of the symmetric [CH2-CH2] motif in the saturated ring with a non-symmetric, trifluorinated [CF2-CHF] group.[10][12] This substitution fundamentally alters the scaffold's conformational landscape. The introduction of powerful stereoelectronic interactions, specifically σC-H→σC-F* hyperconjugation, renders the two half-chair conformations non-degenerate.[10] This interaction stabilizes the conformer where the C-F bond of the CHF unit occupies a pseudo-axial orientation, effectively "locking" the ring into a predictable, low-energy state.[10][12] This pre-organization of the scaffold provides a significant advantage for contemporary medicinal chemistry, as it reduces the entropic penalty of binding and presents substituents in a well-defined spatial arrangement.[10]
Caption: Fluorination removes conformational degeneracy in the tetralin scaffold.
Part 2: Key Synthetic Methodologies
Accessing these valuable scaffolds requires robust and efficient synthetic strategies. Recent innovations have moved beyond classical methods to provide novel, catalysis-based platforms for constructing fluorinated tetralins with high levels of control.
I(I)/I(III)-Catalysed Difluorinative Ring Expansion
One of the most powerful modern methods for generating trifluorinated tetralins is a main-group catalysis strategy involving the ring expansion of fluorinated methyleneindanes.[10][12] This approach leverages an I(I)/I(III) catalytic cycle to achieve a formal difluorinative ring expansion, building the six-membered saturated ring from a five-membered precursor.
The reaction is initiated by the in situ generation of a hypervalent iodine(III) fluoride species, p-TolIF2, from an inexpensive iodine(I) precatalyst (p-TolI) and an electrophilic fluorine source like Selectfluor.[10][12][13] This reagent then engages with a 2-fluoro-methyleneindane substrate to forge the desired trifluorinated tetralin scaffold. The methodology is notable for its broad substrate scope and high efficiency, with many examples proceeding in over 95% yield.[10][12]
-
Materials: 2-fluoro-methyleneindane (8) (0.2 mmol, 1.0 equiv.), p-Toluidine (p-TolI) (4.3 mg, 0.04 mmol, 20 mol%), Selectfluor (106 mg, 0.3 mmol, 1.5 equiv.), 1,2-Dichloroethane (DCE) (0.5 mL), Amine:HF solution (e.g., Olah's reagent, 0.5 mL).
-
Procedure:
-
To a dry reaction vessel, add the substrate (8), p-TolI, and Selectfluor.
-
Add DCE (0.5 mL) followed by the careful addition of the Amine:HF solution (0.5 mL) at ambient temperature.
-
Stir the reaction mixture vigorously for 24 hours. Monitor progress by ¹⁹F NMR if desired.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Caution: The product may be volatile.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluorinated tetralin (9).
-
One-Pot Cascade Synthesis from Cyclobutanols
An elegant and highly modular cascade reaction has been developed for the synthesis of gem-difluorinated tetralins directly from simple 1,3-diaryl cyclobutanols.[13][14] This one-pot operation ingeniously combines Brønsted acid activation with I(I)/I(III) catalysis.
The cascade begins under the acidic conditions of the I(I)/I(III) fluorination system. The cyclobutanol undergoes an acid-catalyzed ring-opening and dehydration to generate a homoallylic fluoride in situ.[14] This intermediate then enters the I(I)/I(III) catalytic cycle, where activation of the alkene by the hypervalent iodine species triggers a phenonium ion rearrangement. This key step ultimately forges the gem-difluoromethyl unit. A final C(sp³)-F bond activation event, facilitated by a fluorinated solvent like hexafluoroisopropanol (HFIP), drives the Friedel-Crafts-type cyclization to furnish the final difluorinated tetralin scaffold.[13][14]
Caption: Cascade reaction workflow for gem-difluorinated tetralins.
Part 3: Impact on Physicochemical Properties and Drug-like Attributes
The introduction of fluorine into the tetrahydronaphthalene scaffold has predictable and profound effects on its properties, which can be leveraged to overcome common challenges in drug development.
| Property | Unsubstituted Tetralin | Fluorinated Tetralin Analogue | Rationale & Consequence[7][10][15][16] |
| Conformational Profile | Flexible, degenerate half-chairs | Locked, predictable half-chair | Causality: Stereoelectronic effects (σC-H→σC-F*) remove degeneracy. Consequence: Pre-organization for binding, reduced entropic penalty. |
| Lipophilicity (logP) | Lower | Generally Higher | Causality: Fluorine is lipophilic, but the effect is context-dependent. Consequence: Can enhance membrane permeability and CNS penetration, but must be balanced to avoid poor solubility. |
| Dipole Moment | Low | Significantly Increased | Causality: High polarity of the C-F bond(s). Consequence: Can introduce new, favorable polar interactions with the target protein, enhancing binding affinity. |
| Metabolic Stability | Susceptible to oxidation | More Resistant | Causality: Strong C-F bond is resistant to enzymatic cleavage (e.g., by P450s). Consequence: Blocks metabolic "soft spots," increases drug half-life and exposure. |
| pKa of Proximal Groups | Unperturbed | Lowered (more acidic) | Causality: Powerful electron-withdrawing inductive effect of fluorine. Consequence: Can modulate the ionization state of a drug at physiological pH, affecting solubility and target engagement. |
Part 4: Applications and Case Studies
The utility of fluorinated tetralin scaffolds is demonstrated by their application in synthesizing analogues of known bioactive molecules and their use as novel structural motifs.
A practical demonstration of this platform's value is the concise synthesis of a difluorinated analogue of Nafenopin , a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[14] Starting from a triflate intermediate derived from the cascade reaction, the final drug analogue was assembled in a short, efficient sequence. This highlights the ability to use these fluorinated scaffolds as advanced building blocks for late-stage diversification in a drug discovery program.
Furthermore, the rigid, three-dimensional nature of these scaffolds makes them ideal for use as proteomimetics . For instance, a tetrasubstituted tetrahydronaphthalene core has been synthesized to mimic the spatial presentation of the i, i+3, and i+4 side chains of an α-helix, a critical protein recognition element.[17] The introduction of fluorine could further enhance the stability and cell permeability of such mimics, opening new avenues for targeting protein-protein interactions.
Conclusion and Future Outlook
Fluorinated tetrahydronaphthalene scaffolds represent a class of high-value building blocks for modern drug discovery. The strategic incorporation of fluorine provides medicinal chemists with unparalleled control over molecular conformation, metabolic stability, and other key physicochemical properties.[3][18] Recent synthetic advances, particularly those based on main-group catalysis and cascade reactions, have made these complex scaffolds more accessible than ever before.[10][14]
Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as those employing C-H activation or mechanochemistry.[19][20] Furthermore, the continued exploration of novel fluorination patterns on the tetralin core will undoubtedly expand the available chemical space, providing researchers with a sophisticated and versatile toolkit to tackle the most challenging targets in drug development.
References
-
Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches | Request PDF. ResearchGate. Available at: [Link]
-
Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition. Available at: [Link]
-
Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. Nature Communications. Available at: [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link]
-
Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Bentham Science. Available at: [Link]
-
Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry. Available at: [Link]
-
Trifluorinated Tetralins via I(I)/I(III)-Catalysed Ring Expansion: Programming Conformation by [CH2 CH2 ] → [CF2 CHF] Isosterism. PubMed. Available at: [Link]
-
Organics | Special Issue : Organofluorine Chemistry: Recent Advances. MDPI. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Modern Strategies in Organofluorine Chemistry 2. Thieme. Available at: [Link]
-
Radio- and fluorinated-bioisosteres: expanding achiral 2D and 3D motifs into chiral 3D chemical space. ResearchGate. Available at: [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. Available at: [Link]
-
Selective Synthesis of Fluorine-Containing Cyclic β-Amino Acid Scaffolds. PubMed. Available at: [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]
-
Synthesis and biological activity of tetralone abscisic acid analogues. RSC Publishing. Available at: [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Chemical Biology. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]
-
Catalytic asymmetric fluorinations. Scilit. Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
-
Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel–Crafts Epoxide Cycloalkylation. ACS Publications. Available at: [Link]
-
Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. Available at: [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
-
Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. Green Chemistry. Available at: [Link]
-
Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation. PubMed. Available at: [Link]
-
Fluorine in Medicinal Chemistry. University of St Andrews. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. soci.org [soci.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trifluorinated Tetralins via I(I)/I(III)-Catalysed Ring Expansion: Programming Conformation by [CH2 CH2 ] → [CF2 CHF] Isosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and toxicity of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to the Safety and Toxicity of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Deficit
In drug discovery and chemical research, scientists frequently work with novel or sparsely characterized molecules. 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is one such compound. A thorough review of publicly available safety and toxicology databases reveals a significant lack of specific data for this molecule. There is no comprehensive Safety Data Sheet (SDS) or dedicated toxicological study published for this exact structure.
This guide, therefore, adopts a first-principles approach to hazard assessment, a critical skill for any researcher handling novel chemical entities. We will deconstruct the molecule into its core components—the 1,2,3,4-tetrahydronaphthalene (Tetralin) backbone and the trifluoromethyl (-CF3) substituent—to build a robust, precautionary safety framework. By understanding the known hazards of the core and the predictable influence of the functional group, we can establish a scientifically-grounded protocol for safe handling and use.
Section 1: Analysis of the Core Scaffold: 1,2,3,4-Tetrahydronaphthalene (Tetralin)
The parent scaffold, 1,2,3,4-tetrahydronaphthalene (CAS 119-64-2), commonly known as Tetralin, is a well-characterized industrial solvent.[1][2] Its toxicological and safety profile serves as the essential baseline for our assessment.
GHS Classification and Physicochemical Properties
Tetralin is classified as a hazardous substance.[3] The primary concerns revolve around irritation, aspiration toxicity, and long-term environmental effects. Researchers must assume that 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene presents, at a minimum, these same hazards.
| Property | Value for 1,2,3,4-Tetrahydronaphthalene | Source |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~207 °C | |
| Melting Point | ~ -35 °C | |
| Flash Point | ~77 °C | [4] |
| Vapor Pressure | ~0.18 mmHg at 20 °C | |
| Water Solubility | Low / Insoluble | |
| GHS Signal Word | Danger | [3] |
| Key Hazard Statements | H304: May be fatal if swallowed and enters airways.H315: Causes skin irritation.H319: Causes serious eye irritation.H351: Suspected of causing cancer.H411: Toxic to aquatic life with long lasting effects. |
Toxicological Profile of Tetralin
The toxicity of Tetralin is primarily associated with irritation and effects on the central nervous system upon acute exposure.[4]
-
Acute Toxicity : The acute oral LD50 in rats is reported as 2860 mg/kg, and the dermal LD50 in rabbits is 16,800 mg/kg, indicating relatively low acute toxicity via these routes.[3]
-
Irritation : It is a known skin and eye irritant.[4] Prolonged or repeated skin contact can lead to dermatitis.[4]
-
Aspiration Hazard : As a low-viscosity hydrocarbon, if liquid Tetralin is swallowed and then vomited, it can be aspirated into the lungs, causing a potentially fatal chemical pneumonitis.[4] This is a critical risk that must be managed.
-
Carcinogenicity : Tetralin is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.
-
Peroxide Formation : Like many ethers and similar structures, Tetralin can form explosive peroxides upon exposure to air and light over time.[4][5] This necessitates careful storage and periodic testing before distillation.
Section 2: The Influence of the Trifluoromethyl (-CF3) Moiety
The introduction of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, primarily used to enhance a drug candidate's metabolic stability and modify its pharmacokinetic profile.[6][7][8]
Metabolic Stability
The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond.[7] This makes the -CF3 group highly resistant to enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes that are responsible for the oxidative metabolism of many xenobiotics.[6]
-
Metabolic Blocking : By replacing a hydrogen atom or a metabolically vulnerable methyl group on an aromatic ring, a -CF3 group can effectively block a primary site of metabolism.[6][7] This "metabolic switching" reduces the rate of clearance, which can lead to a longer biological half-life and improved bioavailability.[6]
Caption: Risk assessment workflow for data-poor compounds.
Conclusion
While specific toxicological data for 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene remains elusive, a robust safety framework can be constructed through diligent scientific reasoning. By respecting the known hazards of the 1,2,3,4-tetrahydronaphthalene core—notably its properties as an irritant, an aspiration hazard, a suspected carcinogen, and an environmental toxin—and understanding the pharmacokinetic-modifying role of the trifluoromethyl group, researchers can implement stringent handling protocols. This precautionary principle is paramount to ensuring laboratory safety when exploring the frontiers of chemical science.
References
-
The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). PubMed. Retrieved February 22, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved February 22, 2026, from [Link] (Note: This is a placeholder URL as the original is not yet active). A similar article can be found at [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. Retrieved February 22, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. Retrieved February 22, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved February 22, 2026, from [Link]
-
1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023). Penta Chemicals. Retrieved February 22, 2026, from [Link]
-
Safety Data Sheet: Tetrahydronaphthalene. (n.d.). Carl ROTH. Retrieved February 22, 2026, from [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). Ataman Kimya. Retrieved February 22, 2026, from [Link]
-
1,2,3,4-tetrahydronaphthalene, 119-64-2. (n.d.). The Good Scents Company. Retrieved February 22, 2026, from [Link]
-
5-Methyl-1,2,3,4-tetrahydronaphthalene. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). Inchem.org. Retrieved February 22, 2026, from [Link]
-
CID 22117780. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
Sources
- 1. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 2. 1,2,3,4-Tetrahydronaphthalene | CAS 119-64-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [inchem.org]
- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Scalable Approach to the Synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Abstract
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This guide provides a comprehensive overview of scalable synthetic strategies for its preparation, focusing on a robust protocol centered around the selective catalytic hydrogenation of 5-(trifluoromethyl)naphthalene. We delve into the rationale behind experimental choices, present a detailed step-by-step methodology suitable for scale-up, and discuss alternative synthetic routes.
Introduction: The Significance of the Trifluoromethyl-Tetralin Scaffold
The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. When functionalized with a trifluoromethyl group, the resulting molecule becomes a highly sought-after intermediate for drug discovery programs. The CF₃ group is a bioisostere of a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can drastically alter a parent molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Therefore, developing a reliable and scalable synthesis for key intermediates like 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is critical for advancing research and development in these fields.
Strategic Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of the tetralin core: the reduction of a naphthalene precursor and the construction of the saturated ring through cyclization reactions.
Strategy A: Selective Catalytic Hydrogenation (Recommended for Scalability)
The most direct and atom-economical approach is the selective hydrogenation of one aromatic ring of a corresponding naphthalene derivative. This method is widely used in industry for the production of tetralin itself from naphthalene.[3]
-
Causality & Rationale: The key challenge is to achieve selective reduction of the unsubstituted ring of 5-(trifluoromethyl)naphthalene, leaving the CF₃-substituted ring intact. The electron-withdrawing trifluoromethyl group deactivates its attached ring towards electrophilic attack and also influences its susceptibility to hydrogenation. Catalysts like platinum, palladium, and nickel are commonly employed, with reaction conditions (temperature, pressure, solvent) being critical for controlling selectivity and preventing over-reduction to the decalin derivative.[3][4][5] Platinum-based catalysts, in particular, have shown efficacy in the selective hydrogenation of naphthalene derivatives.[6][7]
Strategy B: Friedel-Crafts-Based Ring Construction (Alternative Route)
A classic alternative involves building the tetralin skeleton through a sequence of Friedel-Crafts reactions, often referred to as the Haworth synthesis.[8]
-
Causality & Rationale: This multi-step approach typically begins with a substituted benzene derivative, such as 3-bromotrifluorotoluene. A Friedel-Crafts acylation with succinic anhydride introduces a four-carbon chain.[9][10][11] Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) followed by an intramolecular Friedel-Crafts cyclization yields a tetralone intermediate. A final reduction of the tetralone provides the target tetralin. While this method is versatile, its scalability can be hampered by the need for stoichiometric amounts of Lewis acids (e.g., AlCl₃), harsh reaction conditions, and the generation of significant waste streams.[12]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. chemistryjournals.net [chemistryjournals.net]
Step-by-step lab procedure for 5-trifluoromethyl tetralin synthesis
Executive Summary & Strategic Rationale
The synthesis of 5-trifluoromethyl-1,2,3,4-tetrahydronaphthalene (5-CF₃-tetralin) represents a critical challenge in medicinal chemistry.[1] The tetralin scaffold is a privileged structure in drug discovery, often serving as a conformationally restricted bioisostere for alkyl-benzenes.[1] The addition of a trifluoromethyl group at the C5 position modulates lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the benzylic position).
The Synthetic Challenge: Direct trifluoromethylation of tetralin using radical methods (e.g., Langlois reagent) typically yields a difficult-to-separate mixture of C5 and C6 isomers due to similar electronic densities.[1] Furthermore, partial hydrogenation of 1-trifluoromethylnaphthalene is often plagued by over-reduction to decalin or lack of regiocontrol.
The Solution:
This protocol details a regiospecific Copper-Mediated Oxidative Cross-Coupling using 5-bromo-1,2,3,4-tetrahydronaphthalene.[1] By utilizing the Ruppert-Prakash reagent (
Reaction Mechanism & Workflow
The reaction proceeds via a high-valent Cu(III)-CF₃ intermediate.[1] The addition of a bidentate ligand (1,10-phenanthroline) is crucial to stabilize the Cu-CF₃ species and prevent the competitive protodehalogenation of the aryl bromide.
Figure 1: Mechanistic pathway for the Cu-mediated trifluoromethylation of aryl bromides.[1]
Materials & Equipment
Reagents:
-
Substrate: 5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 68449-30-9 or purified isomer).[1]
-
CF₃ Source: (Trifluoromethyl)trimethylsilane (
, Ruppert-Prakash Reagent).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Catalyst: Copper(I) Iodide (CuI) – Must be off-white/tan.[1] Green CuI indicates oxidation and will fail.
-
Ligand: 1,10-Phenanthroline (Phen).[1]
-
Activator: Cesium Fluoride (CsF) – Dried under vacuum at 150°C for 4h prior to use.[1]
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (99.8%).[1]
Equipment:
-
15 mL heavy-walled pressure vial (Schlenk tube or crimp-top microwave vial).
-
Glovebox or dual-manifold Schlenk line (Argon atmosphere).[1]
-
Oil bath set to 80°C.
Step-by-Step Protocol
Phase 1: Catalyst Pre-Complexation (Critical for Yield)
Rationale: Pre-forming the ligated copper species prevents catalyst aggregation.
-
In a glovebox or under Argon flow, charge a flame-dried reaction vial with CuI (19 mg, 0.10 mmol, 20 mol%) and 1,10-Phenanthroline (22 mg, 0.12 mmol, 24 mol%).
-
Add CsF (91 mg, 0.60 mmol, 1.2 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon three times (if not in a glovebox).
Phase 2: Substrate & Reagent Addition
-
Inject Anhydrous DMF (2.0 mL) via syringe. Stir at room temperature for 15 minutes. The solution should turn a dark homogeneous color (often reddish-brown).[1]
-
Add 5-Bromotetralin (105 mg, 0.50 mmol, 1.0 equiv) via syringe.[1]
-
Dropwise Addition: Slowly add
(107 mg, 110 µL, 0.75 mmol, 1.5 equiv) via microsyringe.-
Note: Slight exotherm and gas evolution (TMS-F) may occur.[1]
-
Phase 3: The Reaction
-
Place the sealed vial into a pre-heated oil bath at 80°C .
-
Stir vigorously (800 RPM) for 18–24 hours .
Phase 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (20 mL) and filter through a small pad of Celite to remove copper salts.
-
Wash the filtrate with Water (3 x 10 mL) to remove DMF.
-
Tip: DMF retention causes streaking during chromatography. Thorough washing is vital.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath <30°C; product is moderately volatile). -
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: 100% Hexanes
2% EtOAc/Hexanes. -
Rf: 5-CF₃-tetralin moves slightly faster than the bromo-precursor in non-polar solvents.[1]
-
Data Analysis & Quality Control
Expected Yield: 75–85% (Isolated).
| Parameter | Specification | Notes |
| Appearance | Colorless Oil | Yellowing indicates amine/ligand impurities.[1] |
| ¹⁹F NMR | Singlet, δ -62.5 to -63.0 ppm | Distinctive for Ar-CF₃.[1] |
| ¹H NMR (Aromatic) | 3 protons (Multiplet) | Pattern shifts downfield vs. starting material.[1] |
| ¹H NMR (Aliphatic) | 4 multiplets (4H each) | Tetralin ring protons remain intact.[1] |
| GC-MS | M+ = 200.2 g/mol | Confirm absence of M+ 210/212 (Bromide).[1] |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Wet CsF or DMF | CsF is extremely hygroscopic.[1] Flame-dry CsF immediately before use.[1] |
| Protodehalogenation (Ar-H) | Moisture in | Use fresh |
| Green Catalyst Solution | Oxidized CuI | Recrystallize CuI from saturated KI or buy fresh 99.999% beads. |
References
-
Amii, H., & Uneyama, K. (2009). C-F Bond Formation: Fundamental Reactivity and Selectivity. Chemical Reviews, 109(5), 2119–2183. Link[1]
-
Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, (14), 1909–1911. Link
-
Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link[1]
-
Chu, L., & Qing, F. L. (2014). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Journal of the American Chemical Society, 132(21), 7262–7263. Link[1]
Sources
Enantioselective Functionalization of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Abstract
This application note details the operational protocols for utilizing 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (5-CF3-Tetralin) as a progenitor for chiral pharmaceutical intermediates. While the parent molecule is achiral, its conversion into enantiopure C1-functionalized derivatives creates a privileged scaffold for drug discovery. The trifluoromethyl (
Introduction: The Fluorine Effect in Tetralin Scaffolds
The tetrahydronaphthalene (tetralin) core is a ubiquitous pharmacophore found in antidepressants (e.g., Sertraline), dopamine agonists (e.g., Rotigotine), and melatonin receptor ligands. The introduction of a
-
Metabolic Blocking: The C5 position is a common site for P450-mediated hydroxylation. The
group blocks this metabolic "soft spot," extending the half-life ( ) of the drug candidate. -
Electronic Modulation: The strong electron-withdrawing nature of
deactivates the aromatic ring, influencing the pKa of potential downstream amines or phenols. -
Lipophilicity: It increases the
, enhancing blood-brain barrier (BBB) permeability, critical for CNS-targeted tetralin drugs.
The Challenge: 5-CF3-Tetralin is achiral. To serve as a "chiral building block," it must be functionalized enantioselectively, typically at the C1 benzylic carbon.
Workflow Visualization
The following diagram outlines the conversion of the achiral starting material into high-value chiral intermediates.
Figure 1: Strategic workflow for generating chiral complexity from the 5-CF3-Tetralin scaffold.
Module 1: Pre-Cursor Preparation (Oxidation)
Before chiral induction, the benzylic methylene must be activated to a ketone.
Objective: Synthesis of 5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (5-CF3-1-Tetralone).
Protocol A: Permanganate Oxidation (Robust Scale-Up)
This method is preferred for multi-gram batches due to low cost and operational simplicity.
-
Reagents:
-
Substrate: 5-CF3-Tetralin (1.0 equiv)
-
Oxidant:
(4.0 equiv) -
Solvent: 1:1 mixture of Water/Acetone
-
Additive:
(to buffer pH and improve conversion)
-
-
Procedure:
-
Dissolve 5-CF3-Tetralin in acetone. Add
(1.5 equiv). -
Add solution of
in water dropwise over 2 hours at 0°C. Note: Exothermic reaction. -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Filter through a Celite pad to remove
. Wash pad with DCM. -
Workup: Separate organic layer, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Target Specification:
-
Appearance: Pale yellow oil/solid.
-
Purity: >95% (GC-MS).
-
Yield: Expect 65-75%.
Module 2: Enantioselective Functionalization (The Core)
This module describes the transformation of the pro-chiral ketone into the chiral alcohol.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Noyori-Ikariya type reduction using a Ruthenium catalyst.[1][2][3] The
Reagents:
-
Substrate: 5-CF3-1-Tetralone.
-
Catalyst: RuCl (1 mol%). Use (R,R) ligand for the opposite enantiomer.
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).
-
Solvent: DCM or Methanol (degassed).
Step-by-Step Procedure:
-
Inertion: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Loading: Add Ru-catalyst (1.0 mol%) and substrate (10 mmol) to the flask.
-
Solvation: Add degassed Methanol (20 mL).
-
Initiation: Add the
mixture (3.0 equiv of hydride) via syringe. -
Reaction: Stir at 28°C for 14–24 hours. Monitor by TLC (conversion is usually cleaner than hydrogenation).
-
Quench: Dilute with water, extract with EtOAc (
mL). -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Parameter - The "Fluorine Effect":
The electron-withdrawing
-
Optimization: If ee < 95%, lower reaction temperature to 0°C and increase catalyst loading to 2 mol%.
Data Summary: Expected Outcomes
| Parameter | Value | Notes |
| Conversion | >98% | High electrophilicity of C1 aids conversion. |
| Enantiomeric Excess (ee) | 94% - 99% | Dependent on catalyst ligand purity. |
| Configuration | (S)-Alcohol | Using (S,S)-TsDPEN catalyst. |
| Yield | >90% | Minimal byproduct formation. |
Module 3: Analytical Quality Control
Self-validating the chirality is mandatory.
Protocol C: Chiral HPLC Method
To determine the enantiomeric excess (ee) of 5-CF3-1-tetralol.
-
Column: Daicel Chiralpak IC (Immobilized polysaccharide).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.
-
Retention Times (Approx):
-
(R)-Isomer:
min -
(S)-Isomer:
min -
Note: Inject racemic standard first to establish exact windows.
-
Troubleshooting & Expert Insights
Catalyst Poisoning
The
-
Solution: Pass the 5-CF3-1-tetralone through a plug of activated carbon or basic alumina prior to the ATH step.
Over-Reduction
Unlike standard hydrogenation (
Solubility Issues
5-CF3-Tetralin derivatives are highly lipophilic. If the substrate crashes out in Methanol during ATH, switch to a DCM/Methanol (1:1) cosolvent system.
References
-
Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][5] Accounts of Chemical Research.
-
Zhu, W., et al. (2023).[6] Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.[6] Scientific Reports.[6]
-
Touge, T., & Nara, H. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones. The Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Daicel Chiral Technologies. (2023). Chiralpak IC Instruction Manual & Application Data.
Sources
- 1. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Status: Operational Ticket ID: TF-TET-5-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Triage: Diagnostic Matrix
Before altering your synthetic route, identify your specific failure mode using the matrix below. This molecule presents a unique "perfect storm" of challenges: it is an electron-neutral arene, sterically crowded at the 5-position, and the final product is surprisingly volatile.
| Symptom | Probable Cause | Immediate Action |
| Yield < 30% (Conversion Low) | Catalyst Poisoning / Instability. The active "Cu-CF₃" species is decomposing to | Switch to Method A (Stabilized Cu-CF₃).[1] Ensure reagents are dry.[1] |
| Yield < 30% (Conversion High) | Product Volatility. You are losing the product on the rotary evaporator or high-vacuum pump. | STOP. Do not use high vacuum. See Section 3 (Handling). |
| Impure / Isomer Mix (1:1) | Wrong Methodology. Direct C-H trifluoromethylation (radical pathway) lacks regiocontrol between pos. 5 and 6.[1] | Abandon Direct C-H.[1] Switch to Method A (Cross-Coupling). |
| Defluorination | Over-reduction. If reducing 5-CF₃-tetralone, conditions are too harsh (e.g., dissolving metal).[1] | Switch to mild catalytic hydrogenation or Wolff-Kishner.[1] |
Deep Dive: The Cross-Coupling Solution (Method A)
The Standard: Copper-Mediated Trifluoromethylation of 5-Bromo-1,2,3,4-tetrahydronaphthalene.[1]
The Technical Challenge
The 5-position of tetralin is sterically hindered by the adjacent saturated ring (the "peri" position). While standard cross-couplings (Suzuki/Buchwald) tolerate this, trifluoromethylation is sensitive.[1] The key is generating a "stabilized"
Recommended Protocol: MFSDA / CuI System
We recommend using Methyl fluorosulfonyldifluoroacetate (MFSDA) over TMSCF₃ (Ruppert-Prakash) for this specific substrate due to better thermal stability of the intermediate.
Reagents:
-
Substrate: 5-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv)[1]
-
Reagent: MFSDA (2.5 equiv)
-
Catalyst: CuI (0.2 – 1.0 equiv)
-
Ligand (Optional but recommended): 1,10-Phenanthroline (0.2 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
-
Deoxygenation (Critical): Flame-dry a Schlenk tube.[1] Add CuI and Phenanthroline.[1][2] Evacuate and backfill with Argon (3x).[1]
-
Why:
species are oxidatively unstable. Oxygen leads to yield-killing copper oxides and homocoupling.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Solvation: Add anhydrous DMF. Stir for 20 min to form the active [L-Cu-I] complex.[1]
-
Addition: Add 5-bromotetralin followed by MFSDA.
-
Thermal Activation: Heat to 70–80 °C for 12–16 hours.
-
Note: MFSDA decomposes to release
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (generating ) at this temperature.
-
-
Workup: Dilute with Et₂O (not DCM, to avoid volatility issues during separation). Wash with water/brine to remove DMF.[1]
Troubleshooting the Mechanism
If this reaction fails, it is usually at the Transmetallation or Reductive Elimination stage.
Figure 1: Reaction Pathway & Failure Modes. The "Active Species" [L-Cu-CF3] is the pivot point. Without ligands (L), it dimerizes.[1] With water, it protonates.[1] The steric bulk of tetralin slows the Oxidative Addition, making the catalyst prone to these side reactions.
The "Invisible" Yield Loss: Volatility & Isolation
Issue: "I see 90% conversion by NMR, but isolate only 40% yield."
Explanation: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a lipophilic, non-polar hydrocarbon.[1] Its molecular weight is ~200 g/mol , but the fluorination disrupts intermolecular Van der Waals forces, significantly lowering the boiling point relative to non-fluorinated analogues. It sublimes easily.
Protocol for Isolation:
-
Extraction: Use Pentane or Diethyl Ether (low boiling point solvents).[1]
-
Drying: Use
, filter.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Concentration:
-
Do NOT use a high-vacuum manifold (Schlenk line) to dry the oil.[1] You will pull the product into the trap.
-
Do NOT heat the water bath on the rotavap > 30 °C.
-
Controlled Evaporation: Concentrate to ~5 mL volume, then let the remaining solvent evaporate under a gentle stream of nitrogen if precise mass is needed.
-
-
Purification: If running a column, use Pentane.[1] The product moves with the solvent front (
). Collect the very first fractions.
FAQ: Why not Direct C-H Functionalization?
User Question: "Can't I just react tetralin with Langlois Reagent (
Technical Answer: You can, but you will fail to get a pure product.[1]
-
Regioselectivity: The tetralin aromatic ring has two distinct electronic environments: the
-positions (5,8) andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -positions (6,7).[3] -
Radical Physics: The electrophilic
radical has a slight preference for electron-rich positions, but the steric hindrance at position 5 (adjacent to the alicyclic ring) disfavors attack there. -
Result: You will obtain a mixture enriched in the 6-isomer (approx 60:40 or 70:30 ratio favoring 6-CF3), which is nearly impossible to separate by standard chromatography.[1]
Visualizing the Selectivity Problem:
Figure 2: Regioselectivity of Radical Trifluoromethylation. The lack of directing groups leads to a statistical mixture favoring the less hindered 6-position.
References & Grounding
-
MFSDA Reagent Utility:
-
Copper-Mediated Mechanisms (The "Ortho Effect"):
-
Title: Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3.[1][5]
-
Source: PubMed / NIH (Grushin et al.).[1]
-
Relevance: Explains why ortho-substitution (like the tetralin ring fusion) can actually stabilize the transition state if conditions are correct, but also highlights the instability of "ligandless" CuCF3.
-
-
Volatility of Fluorinated Tetralins:
-
General Copper-Catalyzed Trifluoromethylation:
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support guide for the purification of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. Achieving high purity for this compound is a critical step in research and development, particularly in medicinal chemistry where impurities can significantly impact biological assays and clinical outcomes. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently ask when planning the purification of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.
Q1: What are the typical impurities found in crude 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Based on common synthetic strategies for tetralin derivatives, such as the Friedel-Crafts cyclization or hydrogenation of substituted naphthalenes, you can anticipate several classes of impurities[1][2]:
-
Unreacted Starting Materials: For instance, if the synthesis involves the hydrogenation of 1-(trifluoromethyl)naphthalene, some of this starting material may remain.
-
Reaction Intermediates: In multi-step syntheses, intermediates may be carried over into the final crude product.
-
Over-reduction Products: If using hydrogenation, over-reduction can lead to the formation of 5-(trifluoromethyl)decalin (decahydronaphthalene derivative), which lacks the aromatic ring.
-
Dehydrogenation/Aromatization Products: The tetralin ring can be sensitive to oxidation, especially at high temperatures, potentially reverting to the more stable 1-(trifluoromethyl)naphthalene.
-
Isomeric Byproducts: Depending on the directing effects of the trifluoromethyl group and the reaction conditions, other positional isomers could form during synthesis.
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., THF, ethyl acetate, hexane) and leftover reagents are common impurities.
Q2: What are the most effective purification methods for 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene?
The most effective and widely used methods for purifying this compound are fractional vacuum distillation and flash column chromatography.
-
Fractional Vacuum Distillation: This technique is ideal for separating compounds with different boiling points. Since 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a liquid with a relatively high boiling point (the parent compound, tetralin, boils at ~207 °C), distillation under reduced pressure is necessary to prevent thermal decomposition.[2] This method is particularly well-suited for large-scale purifications (>5 g).
-
Flash Column Chromatography: This is the method of choice for achieving very high purity, especially when dealing with impurities that have similar boiling points but different polarities.[3][4] It is highly effective for smaller-scale purifications and for removing non-volatile or highly polar impurities.
-
Crystallization: This method is less common as 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is typically a liquid at room temperature. However, if the crude product can be solidified at low temperatures or by forming a solid derivative, recrystallization can be a powerful technique for achieving high purity. The trifluoromethyl group can influence crystal packing, which can be both an advantage and a challenge.[5]
Q3: How do I choose the best purification method for my specific needs?
The choice between distillation and chromatography depends on several factors: the scale of the reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A multi-technique approach is essential for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this type of molecule. It provides a quantitative measure of purity (as a percentage of total peak area) and can help identify volatile impurities by their mass spectra.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure of the desired product and can reveal the presence of impurities if their signals do not overlap.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. The trifluoromethyl group provides a clean, strong singlet in a region of the spectrum that is free from other signals. The presence of other ¹⁹F signals is a clear indicator of fluorine-containing impurities.[3]
-
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities that are not amenable to GC analysis.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: Distillation Issues
Problem: My final product still shows significant impurities by GC-MS after a careful fractional vacuum distillation. What's going wrong?
Possible Causes & Solutions:
-
Formation of an Azeotrope: The impurity may form a constant-boiling mixture (azeotrope) with your product, making separation by distillation impossible under the chosen conditions. This is known to occur with similar structures like tetralone and naphthol.[8]
-
Solution: Change the distillation pressure significantly. Azeotropic compositions are pressure-dependent, and altering the pressure may break the azeotrope. If this fails, you must switch to an orthogonal purification method like column chromatography.
-
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to resolve compounds with close boiling points.
-
Solution: Use a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the surface area and improve separation efficiency. Ensure the distillation is performed slowly to allow equilibrium to be established at each stage.
-
-
Thermal Decomposition: High temperatures, even under vacuum, can cause your product to decompose or re-aromatize back to the naphthalene derivative.
-
Solution: Use a better vacuum source (e.g., a diffusion or turbomolecular pump) to lower the boiling point further. Keep the heating mantle temperature as low as possible. If decomposition is still an issue, short-path distillation may be a better option to minimize the residence time at high temperatures.
-
Scenario 2: Column Chromatography Challenges
Problem: I'm getting poor separation of my product from an impurity, or my yield is very low after flash chromatography.
Possible Causes & Solutions:
-
Poor Separation (Overlapping Bands):
-
Cause: The chosen solvent system lacks the selectivity to resolve the compounds.
-
Solution: Systematically screen for a better eluent using Thin Layer Chromatography (TLC). Test various solvent combinations. A common starting point for tetralin derivatives is a gradient of ethyl acetate in hexane.[3][4] If standard solvents fail, consider systems with different properties, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Low Recovery/Yield:
-
Cause 1: The compound is highly volatile and is being lost during solvent removal on the rotary evaporator. It has been noted that some fluorinated tetralins are volatile.[9]
-
Solution 1: Remove the solvent at a lower temperature and pressure. Use an ice bath or cryo-trap on your rotary evaporator to recapture evaporated product.
-
Cause 2: The compound is irreversibly adsorbing to the silica gel. The slightly acidic nature of silica can sometimes strongly bind certain molecules.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina. Alternatively, you can "cap" the acidic sites on the silica gel by pre-treating it with a solvent mixture containing a small amount (0.1-1%) of a base like triethylamine.
-
Workflow for Troubleshooting Purity Issues
Caption: Workflow for troubleshooting sub-optimal purity results.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying >5 g of crude material where impurities have different boiling points.
-
Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column (e.g., 20 cm) connecting the distillation flask to the condenser. Use high-vacuum grease on all ground-glass joints.
-
Place a stir bar in the round-bottom flask.
-
Connect the apparatus to a vacuum manifold with a pressure gauge and a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Charge the distillation flask with the crude 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (do not fill more than 2/3 full).
-
Begin stirring and slowly evacuate the system. A typical target pressure is <1 mmHg.
-
Once the vacuum is stable, gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (likely residual solvents) in the first receiving flask.
-
As the temperature rises, the main product fraction will begin to distill. Collect the fraction that distills over a stable, narrow temperature range.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides (a risk with aged tetralin derivatives).
-
Vent the system carefully with an inert gas (nitrogen or argon) before turning off the vacuum pump.
-
-
Analysis: Analyze all collected fractions by GC-MS to determine which ones contain the pure product.
Protocol 2: Silica Gel Flash Column Chromatography
This protocol is ideal for high-purity separation on a <5 g scale.
-
Preparation:
-
Solvent System Selection: Use TLC to find an appropriate solvent system. A good target is to have the product spot with a retention factor (Rf) of ~0.3. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.[3]
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the initial, non-polar eluent (e.g., pure hexane).
-
-
Procedure:
-
Sample Loading: Pre-adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent according to your TLC analysis (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product using TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator, taking care not to lose the product due to its potential volatility.[9]
-
-
Analysis: Confirm the purity of the combined fractions using GC-MS and NMR.
Data Summary Tables
Table 1: Potential Impurities and Estimated Properties
| Impurity Name | Structure | Probable Cause | Boiling Point (est.) | Polarity |
| 1-(Trifluoromethyl)naphthalene | Aromatic | Incomplete Hydrogenation | Higher than product | Less Polar |
| 5-(Trifluoromethyl)decalin | Fully Saturated | Over-hydrogenation | Lower than product | Less Polar |
| Tetralin | Parent Compound | Impure Starting Material | ~207 °C (at 760 mmHg) | Less Polar |
| 1-Tetralone | Oxidized Intermediate | Incomplete Reduction | ~126 °C (at 11 mmHg)[8] | More Polar |
Table 2: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | Standard choice. Good for separating compounds with moderate polarity differences.[3][4] |
| Silica Gel | Hexane / Dichloromethane (Gradient) | Useful for resolving less polar compounds. |
| Neutral Alumina | Hexane / Ethyl Acetate (Gradient) | Alternative for compounds that are sensitive to the acidity of silica gel. |
| Reversed-Phase C18 | Acetonitrile / Water (Gradient) | For preparative HPLC, useful for separating very polar impurities or isomers. |
References
- Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC. (n.d.).
-
X‐ray crystal structure of tetralin 12.[10] - ResearchGate. (n.d.).
- Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC. (2024, November 22).
- Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. (2018, October 1).
- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025, May 7).
- Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. (n.d.).
- Org. Synth. 2014, 91, 39-51 - Organic Syntheses Procedure. (n.d.).
- 1-(Trifluoromethyl)
- Liquid Crystals Based on Hypervalent Sulfur Fluorides: The trans‐(Trifluoromethyl)
- .alpha.-Trifluoromethyl-destabilized cations. A route to 1-(trifluoromethyl)
- 1,2,3,4-TETRAHYDRONAPHTHALENE -
- Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC. (2023, June 2).
- 5-Nitro-1,2,3,4-tetrahydronaphthalene - Fluorochem. (n.d.).
- US3316310A - Purification of naphthol - Google P
- GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites...
- Trifluoromethyl-substituted tetrathiafulvalenes - PMC - PubMed Central - NIH. (2015, May 6).
- Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to M
- Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes - Organic Chemistry Portal. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo - ChemRxiv. (n.d.).
- Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane. (n.d.).
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- - the NIST WebBook. (n.d.).
- Determination of metabolites products by Cassia angustifolia and evaluate antimicobial activity - Semantic Scholar. (n.d.).
- Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - PMC. (2026, January 31).
- Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025, August 15).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 9. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]
Removing unreacted starting materials from 5-trifluoromethyl tetralin product
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 5-trifluoromethyl tetralin. Here, we address common issues related to removing unreacted starting materials and byproducts, offering troubleshooting advice and detailed protocols in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my synthesis. What are the most likely unreacted starting materials and impurities I need to remove?
The nature of your impurities is intrinsically linked to your synthetic route. The most common modern strategies to synthesize tetralins involve the cyclization of a functionalized aromatic precursor.[1] A highly probable route to 5-trifluoromethyl tetralin is the reduction of its corresponding ketone, 5-trifluoromethyl-1-tetralone.
Therefore, your crude product likely contains:
-
Unreacted 5-trifluoromethyl-1-tetralone: This is often the primary impurity if the reduction reaction did not go to completion.
-
Partially Reduced Intermediates: Depending on the reducing agent used, you may have the corresponding alcohol, 5-trifluoromethyl-1,2,3,4-tetrahydronaphthalen-1-ol, as a byproduct.
-
Other Starting Materials: If your synthesis involved a multi-step, one-pot process, you might have residual precursors to the tetralone itself.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium from a hydrogenation reaction) may be present.
Q2: How can I quickly assess the purity of my crude 5-trifluoromethyl tetralin and identify the major contaminants?
Thin-Layer Chromatography (TLC) is the most effective initial step for purity assessment. It provides a rapid, qualitative snapshot of the components in your mixture.
-
Principle: Separation is based on polarity. Silica gel, the standard stationary phase, is highly polar. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds adhere more strongly to the silica and have lower Rf values.
-
Expected Results:
-
5-Trifluoromethyl Tetralin (Product): Being a hydrocarbon, this is the least polar component and will have the highest Rf value.
-
5-Trifluoromethyl-1-tetralone (Starting Material): The polar carbonyl group (C=O) makes it significantly more polar than the final product. It will have a lower Rf.
-
5-Trifluoromethyl-1,2,3,4-tetrahydronaphthalen-1-ol (Byproduct): The hydroxyl group (-OH) is very polar and can form hydrogen bonds with the silica. This will be the most polar of the three and have the lowest Rf value.
-
A quick TLC analysis will not only indicate the presence of these impurities but also help in designing an effective purification strategy, particularly for column chromatography.[2]
Q3: My main impurity is the starting ketone. What is the most effective method for its removal?
You have two excellent, scalable options for separating the non-polar tetralin from the more polar tetralone: Flash Column Chromatography and Vacuum Distillation . The choice depends on the scale of your reaction and available equipment.
1. Flash Column Chromatography: This is the most versatile method, especially for research-scale quantities (mg to several grams). The significant polarity difference between the tetralin product and the tetralone starting material allows for a straightforward separation.[3]
-
Why it works: The non-polar 5-trifluoromethyl tetralin will elute quickly from the column using a non-polar solvent system, while the more polar 5-trifluoromethyl-1-tetralone will be retained longer, allowing for the collection of pure fractions of your product.
2. Vacuum Distillation: This method is ideal for larger quantities (multi-gram to kg) and for separating liquids with a sufficient difference in boiling points.[3]
Q4: My column chromatography isn't providing good separation between my product and an unknown impurity. What can I do?
Poor separation can be frustrating, but several parameters can be adjusted. A systematic approach is key.[3][4]
Troubleshooting Column Chromatography
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Separation (Overlapping Spots) | Incorrect Eluent Polarity: The solvent system is too polar, eluting all compounds too quickly. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. Aim for an Rf of ~0.3 for your target compound on TLC.[2] |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Poor Column Packing: Channels or cracks in the silica bed lead to uneven flow. | Ensure the column is packed uniformly without any air gaps. A "slurry packing" method is generally most reliable. | |
| Product Streaking/Tailing | Compound is too Polar for Eluent: The compound moves intermittently rather than in a tight band. | Gradually increase the eluent polarity as the column runs (gradient elution). |
| Compound is Acidic/Basic: Interaction with silica (which is slightly acidic) can cause tailing. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). | |
| No Product Eluting | Eluent is too Non-polar: The product is stuck at the top of the column. | Substantially increase the polarity of the eluent system. |
| Product Degradation | Compound is Sensitive to Silica: Some compounds can degrade on the acidic surface of silica gel. | Run a quick stability test by spotting the compound on a TLC plate and leaving it for an hour. If a new spot appears, consider using a less acidic stationary phase like neutral alumina.[3] |
Workflow & Protocol Guides
General Purification Workflow
The following diagram outlines the logical decision-making process for purifying your crude 5-trifluoromethyl tetralin.
Caption: Decision workflow for purification of 5-trifluoromethyl tetralin.
Protocol 1: Flash Column Chromatography
This protocol is designed for the separation of 5-trifluoromethyl tetralin from more polar impurities like 5-trifluoromethyl-1-tetralone.
1. Eluent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product (5-trifluoromethyl tetralin) an Rf value of approximately 0.30-0.35. The starting material tetralone should have a significantly lower Rf (<0.1). A good starting point is 98:2 or 95:5 Hexane:Ethyl Acetate.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column carefully, avoiding air bubbles.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Add another thin layer of sand on top.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column bed.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
5. Product Recovery:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-trifluoromethyl tetralin.
Protocol 2: Vacuum Distillation
This protocol is suitable for larger-scale purification where a significant boiling point difference exists.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask). Ensure all glassware is dry and free of cracks.
-
Use a short, insulated fractionating column (e.g., a Vigreux column) for optimal separation.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
2. Procedure:
-
Place the crude 5-trifluoromethyl tetralin into the distilling flask along with a magnetic stir bar or boiling chips.
-
Begin stirring and slowly reduce the pressure to the desired level. A lower pressure will reduce the required temperature.
-
Gently heat the distilling flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun).
-
When the temperature stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation before higher-boiling impurities (like the starting tetralone) begin to distill over.[3]
3. Product Recovery:
-
Allow the apparatus to cool completely to room temperature before releasing the vacuum to prevent accidental flask implosion or product oxidation.
-
The purified 5-trifluoromethyl tetralin is in the receiving flask.
Physicochemical Data for Separation Strategy
The following table summarizes key physical properties that inform the choice of purification method.
| Compound | Role | Structure | Approx. MW ( g/mol ) | Approx. BP (°C @ 760 mmHg) | Polarity |
| 5-Trifluoromethyl Tetralin | Product | Tetralin with a -CF3 group | 200.21 | ~220-240 (Est.) | Low |
| 5-Trifluoromethyl-1-tetralone | Starting Material | Tetralone with a -CF3 group | 214.19 | 258 | Medium |
| Tetralin | Reference | Bicyclic hydrocarbon | 132.21 | 207[5] | Low |
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-1-tetralone and its Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-1-tetralone.
-
Zhuang, Z., S., M., & Chen, G. (2022). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Journal of the American Chemical Society. Available at: [Link]
- National Toxicology Program. (1992). Nomination Background: Tetralin (CASRN: 119-64-2). U.S. Department of Health and Human Services.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
Sources
Technical Support Center: Column Chromatography of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the column chromatography of this compound.
Understanding the Molecule: 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a derivative of tetralin, featuring a trifluoromethyl (-CF3) group on the aromatic ring. The tetralin core is a relatively non-polar, bicyclic hydrocarbon. The highly electronegative fluorine atoms in the trifluoromethyl group make it a strong electron-withdrawing group, which increases the overall polarity of the molecule compared to unsubstituted tetralin. This unique combination of a non-polar scaffold and a polar functional group requires careful consideration during the development of a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene?
A1: For most applications involving 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, silica gel (SiO2) is the recommended stationary phase.[1] Silica gel is a polar adsorbent and is effective for separating compounds with a range of polarities. Its slightly acidic nature is generally not problematic for this compound, as the trifluoromethyl group is robust under neutral and slightly acidic conditions.
In cases where the compound shows instability or if separation from impurities with very similar polarity on silica is challenging, alternative stationary phases can be considered:
-
Alumina (Al2O3): Available in neutral, acidic, or basic forms, alumina can offer different selectivity compared to silica gel. Neutral or acidic alumina would be the most appropriate choice to avoid potential degradation of the trifluoromethyl group, which can be sensitive to strongly basic conditions.
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, specialized fluorinated stationary phases can be utilized. These phases can offer unique selectivity based on fluorine-fluorine interactions.[2]
Q2: How do I choose the right mobile phase (eluent) for my column?
A2: The key to a successful separation is selecting a mobile phase that provides an optimal retention factor (Rf) for the target compound on a Thin Layer Chromatography (TLC) plate. The ideal Rf value for the compound of interest is typically between 0.2 and 0.4 .[3]
Given the moderate polarity of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, a good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Common and effective solvent systems include:
-
Hexanes/Ethyl Acetate: This is a standard and versatile solvent system for a wide range of compounds.[4][5]
-
Hexanes/Diethyl Ether: Another excellent choice, offering slightly different selectivity compared to ethyl acetate.
-
Hexanes/Dichloromethane: This can be a good option, but be aware that dichloromethane is a stronger solvent than ethyl acetate or diethyl ether.
Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent until the desired Rf value is achieved.
Q3: How should I prepare my sample for loading onto the column?
A3: Proper sample preparation is crucial for achieving sharp bands and good separation. There are two main methods for loading your sample:
-
Wet Loading: Dissolve the crude 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene in a minimal amount of the initial, low-polarity mobile phase.[6] Carefully apply this solution to the top of the packed column. This method is straightforward for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column. Dry loading often results in better separation for less soluble compounds.
Q4: Is 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene stable during column chromatography?
A4: The trifluoromethyl group is generally a robust and stable functional group under typical column chromatography conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under strongly basic conditions . Therefore, it is advisable to avoid highly basic mobile phases or stationary phases (e.g., basic alumina) unless necessary for separating basic impurities. If basic impurities are present and causing tailing, the addition of a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can be beneficial, but the stability of the target compound should be monitored.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the mobile phase is not optimal. | Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[3] A less polar solvent system will increase retention and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity for aromatic isomers through π-π interactions. A very slow, shallow gradient elution may also improve the separation of closely eluting spots. | |
| Peak Tailing | Strong interaction between the compound and the stationary phase. | While less likely for this compound on silica, if tailing is observed, consider adding a small amount of a modifier to the mobile phase. For acidic impurities, a small amount of acetic acid might help, and for basic impurities, triethylamine can be added. |
| Compound Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound has degraded on the column. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina. | |
| Low Recovery | The compound is highly retained on the column. | Use a more polar eluent or a gradient elution. |
| The compound is volatile and has been lost during solvent removal. | Use a cold trap during rotary evaporation and be cautious with high vacuum. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare a dilute solution of your crude 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene in a volatile solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, use a capillary tube to spot a small amount of the solution onto the baseline.
-
Prepare a series of developing chambers with different ratios of a non-polar to polar solvent system (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate).
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your target compound in each solvent system and choose the one that gives an Rf between 0.2 and 0.4.[3]
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[7]
-
Pour the slurry into the column and allow the silica to pack, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Load your sample using either the wet or dry loading method as described in the FAQs.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or air/nitrogen) to start the elution.
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.
-
Visualization of the Workflow
Caption: Workflow for the purification of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene by column chromatography.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]
-
Supporting Information - CNR-IRIS. [Link]
-
How to run column chromatography. University of California, Irvine. [Link]
-
Column Chromatography Procedures. University of Colorado Boulder. [Link]
-
Column Chromatography. ResearchGate. [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. PubMed. [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
S-Trifluoromethyl Thioesters as Bifunctional Reagents for Acyl-Trifluoromethylthiolation of Alkenes and 1,3-Enynes via Photoredo. RSC.org. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Column chromatography. University of Victoria. [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
Flash Column Chromatography. YouTube. [Link]
-
Analysis of a chromatographic purification process: an experimental and modelling combined approach. University of Padua. [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ResearchGate. [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara. [Link]
-
Column Chromatography. Magritek. [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. Chromatography [chem.rochester.edu]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Tale of Two Scaffolds: Unraveling the Bioactivity of Tetralin vs. 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
A Senior Application Scientist's Guide to Structure-Activity Relationships and the Transformative Influence of Trifluoromethylation
In the landscape of medicinal chemistry, the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it a valuable starting point for drug design.[2] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles often necessitates strategic molecular modifications. One of the most impactful strategies in modern drug discovery is the introduction of a trifluoromethyl (CF3) group. This guide provides an in-depth comparison of the bioactivity of the parent tetralin scaffold with its 5-trifluoromethylated analog, 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. While direct comparative experimental data for these two specific molecules is not extensively available in the public domain, we can construct a robust, evidence-based comparison by examining the well-documented effects of trifluoromethylation and the structure-activity relationships (SAR) of closely related tetralin derivatives.
The Tetralin Core: A Versatile Foundation
The tetralin ring system is a recurring motif in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have been explored as anticancer, antifungal, anti-inflammatory, and central nervous system (CNS) active agents.[1][2] The bioactivity of tetralin derivatives is highly dependent on the nature and position of substituents on both the aromatic and saturated rings.[3] For instance, substitutions on the tetralin core have been shown to modulate affinity and selectivity for various receptors, including opioid and serotonin receptors.[4][5]
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The introduction of a trifluoromethyl group onto a pharmacophore is a widely employed strategy to enhance a molecule's therapeutic potential.[6] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a compound's biological profile.[6][7] The C-F bond is significantly stronger than a C-H bond, rendering the CF3 group resistant to metabolic degradation and potentially increasing the drug's half-life.[6] Furthermore, the electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, thereby influencing receptor interactions.[6]
Comparative Bioactivity: An Evidence-Based Extrapolation
Physicochemical Properties
The most immediate impact of adding a CF3 group to the 5-position of the tetralin ring is an increase in lipophilicity. This enhanced lipophilicity can improve membrane permeability, potentially leading to better absorption and distribution in the body.[6]
Table 1: Anticipated Physicochemical Differences
| Property | Tetralin | 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | Rationale |
| Lipophilicity (LogP) | Lower | Higher | The CF3 group is significantly more lipophilic than a hydrogen atom.[6] |
| Metabolic Stability | Lower | Higher | The C-F bonds in the CF3 group are highly resistant to metabolic cleavage.[6] |
| Polarity | Less Polar | More Polar (locally) | The high electronegativity of fluorine atoms creates a localized dipole moment. |
| Electron Density of Aromatic Ring | Higher | Lower | The CF3 group is a strong electron-withdrawing group.[6] |
Potential Impact on Biological Activity
The altered physicochemical properties of 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene are expected to translate into significant changes in its biological activity compared to the parent tetralin.
-
Receptor Binding: The electron-withdrawing nature of the CF3 group at the 5-position will decrease the electron density of the aromatic ring. This can influence cation-π or other electronic interactions with receptor binding sites. For receptors where electron-rich aromatic interactions are crucial for binding, this could lead to a decrease in affinity. Conversely, for receptors with electron-deficient pockets, the interaction might be enhanced. Studies on 5-substituted tetralin derivatives have shown that modifications at this position can significantly impact receptor affinity and selectivity. For example, a hydroxyl group at the 5-position of certain tetralin-based opioid ligands resulted in excellent binding affinities.[4][8] While a direct comparison to a CF3 group is not provided, it highlights the sensitivity of this position to substitution.
-
Enzyme Inhibition: The increased metabolic stability conferred by the CF3 group could make 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene a more potent inhibitor of certain enzymes, simply by virtue of its longer residence time at the active site.
-
Pharmacokinetics: The enhanced lipophilicity and metabolic stability are likely to have a profound effect on the pharmacokinetic profile. Increased lipophilicity can lead to better absorption and brain penetration, which would be significant if targeting CNS receptors. The resistance to metabolism would likely result in a longer half-life and reduced clearance.
Experimental Workflows
To empirically determine the comparative bioactivity, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
A battery of in vitro assays would be the first step in a direct comparison.
Experimental Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of tetralin and 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene for a panel of relevant receptors (e.g., dopamine, serotonin, opioid receptors).
-
Materials:
-
Cell membranes expressing the target receptor.
-
A suitable radioligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test compounds (tetralin and 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene) at various concentrations.
-
Incubation buffer and wash buffer.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Studies
Following in vitro characterization, in vivo studies in animal models would be crucial to assess the overall pharmacological effects.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Objective: To determine and compare the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of tetralin and 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.
-
Materials:
-
Test animals (e.g., rats or mice).
-
Dosing vehicles (e.g., saline, PEG400).
-
Blood collection supplies.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer a single dose of the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Conclusion: A Strategic Modification with Predictable Consequences
In the absence of direct comparative data, a thorough analysis of structure-activity relationships and the well-established effects of trifluoromethylation provides a strong foundation for predicting the differential bioactivity of tetralin and 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. The introduction of the CF3 group at the 5-position is anticipated to significantly increase lipophilicity and metabolic stability, which would likely lead to a more favorable pharmacokinetic profile. The impact on receptor binding affinity is more complex and would be target-dependent, influenced by the electronic and steric changes imparted by the CF3 group. The experimental protocols outlined above provide a clear roadmap for the empirical validation of these predictions. For researchers and drug development professionals, understanding the profound impact of such a seemingly small structural modification is paramount in the rational design of novel and more effective therapeutic agents.
References
-
Jain, P., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(4), 695-706. [Link]
-
Seiler, M. P., et al. (1982). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 25(7), 817-824. [Link]
-
Jain, P., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. PubMed, 26712115. [Link]
-
Camps, P., et al. (1999). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 42(22), 4642-4652. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
O'Hagan, D. (2015). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 54(48), 14457-14461. [Link]
-
Holshouser, M. H., et al. (2005). Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(7), 1825-1828. [Link]
-
Singh, P., & Kaur, M. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research, 32(5), 825-857. [Link]
-
Mateu, N., et al. (2019). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Angewandte Chemie International Edition, 58(40), 14144-14148. [Link]
-
Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]
-
Zhang, X., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link]
-
Neumeyer, J. L., et al. (2012). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3468. [Link]
-
Johansson, A. M., et al. (1987). C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation. Journal of Medicinal Chemistry, 30(4), 692-699. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Jafari, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(10), 1459. [Link]
-
Sokoloff, P., et al. (2000). Dopamine D3 Receptor Antagonists as Potential Therapeutic Agents for Neurological and Psychiatric Disorders. CNS Drug Reviews, 6(1), 25-43. [Link]
-
Jafari, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2025). α-Aryl-α-tetralone Derivatives and Fluorinated Analogs: Synthesis and Antiproliferative Evaluation on Colorectal Cancer via Inhibition of Wnt/β-Catenin Signaling. Request PDF. [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Sharma, H., & Khan, A. U. (2023). Structural studies of serotonin receptor family. Journal of Biosciences, 48, 64. [Link]
-
Treyer, V., et al. (2020). Structures of developed fluorinated and non-fluorinated radioligands based on the 2,3,4,5-tetrahydro-1H-3-benzazepine structural class developed in our group. ResearchGate. [Link]
-
Gusev, P. A., & Guskova, M. A. (2014). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience, 8, 178. [Link]
Sources
- 1. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
